molecular formula C6H2BrClS2 B13133693 2-Bromo-5-chlorothieno[3,2-b]thiophene

2-Bromo-5-chlorothieno[3,2-b]thiophene

Cat. No.: B13133693
M. Wt: 253.6 g/mol
InChI Key: AEYXLXFVMRMOFC-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothieno[3,2-b]thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in the 2 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorothieno[3,2-b]thiophene typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorothieno[3,2-b]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-5-chlorothieno[3,2-b]thiophene.

Scientific Research Applications

2-Bromo-5-chlorothieno[3,2-b]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothieno[3,2-b]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorothiophene: Similar in structure but lacks the fused thiophene ring.

    2-Chloro-5-bromothiophene: Similar halogen substitution pattern but different positional isomer.

    Thieno[3,2-b]thiophene: Lacks halogen substitution, offering different electronic properties.

Uniqueness

2-Bromo-5-chlorothieno[3,2-b]thiophene is unique due to its specific halogen substitution pattern and fused thiophene ring structure. This combination imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C6H2BrClS2

Molecular Weight

253.6 g/mol

IUPAC Name

5-bromo-2-chlorothieno[3,2-b]thiophene

InChI

InChI=1S/C6H2BrClS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H

InChI Key

AEYXLXFVMRMOFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)Cl

Origin of Product

United States

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